(1{E})-6-Hydroxy-7-methyl-3,4-dihydronaphthalen-1(2{H})-one {O}-(3-bromobenzoyl)oxime
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Overview
Description
The compound (1{E})-6-Hydroxy-7-methyl-3,4-dihydronaphthalen-1(2{H})-one {O}-(3-bromobenzoyl)oxime is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalenone core with hydroxy and methyl substituents, and an oxime functional group attached to a bromobenzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1{E})-6-Hydroxy-7-methyl-3,4-dihydronaphthalen-1(2{H})-one {O}-(3-bromobenzoyl)oxime typically involves multiple steps. One common method starts with the preparation of the naphthalenone core, followed by the introduction of the hydroxy and methyl groups. The final step involves the formation of the oxime by reacting the naphthalenone derivative with hydroxylamine and subsequently attaching the bromobenzoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1{E})-6-Hydroxy-7-methyl-3,4-dihydronaphthalen-1(2{H})-one {O}-(3-bromobenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The bromine atom in the bromobenzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound, depending on the specific reaction and conditions used.
Scientific Research Applications
(1{E})-6-Hydroxy-7-methyl-3,4-dihydronaphthalen-1(2{H})-one {O}-(3-bromobenzoyl)oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1{E})-6-Hydroxy-7-methyl-3,4-dihydronaphthalen-1(2{H})-one {O}-(3-bromobenzoyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The bromobenzoyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism and similar reactivity.
Uniqueness
The uniqueness of (1{E})-6-Hydroxy-7-methyl-3,4-dihydronaphthalen-1(2{H})-one {O}-(3-bromobenzoyl)oxime lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromobenzoyl moiety distinguishes it from other similar compounds and may enhance its reactivity and binding properties.
Properties
Molecular Formula |
C18H16BrNO3 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
[(E)-(6-hydroxy-7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3-bromobenzoate |
InChI |
InChI=1S/C18H16BrNO3/c1-11-8-15-12(10-17(11)21)4-3-7-16(15)20-23-18(22)13-5-2-6-14(19)9-13/h2,5-6,8-10,21H,3-4,7H2,1H3/b20-16+ |
InChI Key |
VMIWJIXJLIJOEN-CAPFRKAQSA-N |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=CC=C3)Br)C=C1O |
Canonical SMILES |
CC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC=C3)Br)C=C1O |
Origin of Product |
United States |
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